6-Chloro-5-fluoro-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C7H4ClFN2O . It has a molecular weight of 186.57 .
Synthesis Analysis
Benzoxazole derivatives, including this compound, can be synthesized from 2-aminophenol and other precursors . A variety of synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazole ring substituted with a chlorine atom at the 6th position and a fluorine atom at the 5th position .Scientific Research Applications
Corrosion Inhibition
6-Chloro-5-fluoro-1,3-benzoxazol-2-amine derivatives have been explored for their potential as corrosion inhibitors. For instance, triazole Schiff bases have demonstrated significant inhibition efficiency on mild steel in acidic media, with their performance closely linked to their molecular structure, indicating the potential for derivatives of this compound in corrosion protection applications Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015.
Electrochemical Synthesis
Electrochemical methods have been employed for the oxidative amination of benzoxazoles, leading directly to the formation of 2-aminobenzoxazoles. This approach avoids the use of excess chemical oxidants and supports the synthesis of this compound derivatives under environmentally benign conditions, which is crucial for sustainable chemistry practices Wei-Jing Gao, Wei-Cui Li, Chengchu Zeng, et al., 2014.
Fluorescent Probes
This compound and its derivatives are instrumental in the development of fluorescent probes. These compounds have been applied in sensing magnesium and zinc cations, and their high sensitivity to pH changes makes them valuable tools in biological and chemical sensing applications, highlighting the role of this compound in the design of advanced sensing materials K. Tanaka, T. Kumagai, H. Aoki, et al., 2001.
Materials Science
In materials science, fluorinated polybenzoxazines derived from fluorinated amines, including this compound, have shown promise in reducing the dielectric constant of polymers, making them suitable for applications in advanced electronics and as interlayer dielectrics in high-temperature processes A. Parveen, P. Thirukumaran, M. Sarojadevi, 2014.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for antibacterial and anti-inflammatory activities, providing a foundation for the development of new therapeutic agents N. Binoy, S. L. Nargund, Shravan. L. Nargund, R. Nargund, 2021.
properties
IUPAC Name |
6-chloro-5-fluoro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHDLWJUOJEKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.